5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
“5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one” is a biochemical used for proteomics research . It has a molecular formula of C9H15N3O and a molecular weight of 181.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h6-7,11H,1-5,10H2 . This code provides a textual representation of the molecule’s structure.Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of Pyrazolone Derivatives : A study by Kimura (1986) focuses on the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, providing insights into the predominant tautomeric form of the 3-pyrazolone ring in the solid state. This research is significant for understanding the molecular arrangement and properties of pyrazolone derivatives, including 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one (Kimura, 1986).
Synthesis and Catalysis
One-Pot Synthesis Using NH4H2PO4/Al2O3 : Maleki and Ashrafi (2014) developed an efficient route for synthesizing pyrazole derivatives using NH4H2PO4/Al2O3 as a catalyst. This method highlights the potential for this compound in facilitating the synthesis of complex organic compounds (Maleki & Ashrafi, 2014).
Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Lebedˈ et al. (2012) demonstrated the use of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in the selective synthesis of pyrazolo[3,4-b]pyridin-3-ones. This study underscores the utility of similar compounds like this compound in the synthesis of heterocyclic compounds (Lebedˈ et al., 2012).
Green Synthesis and Environmental Applications
- Eco-Friendly Synthesis of Pyrano[2,3-c]-Pyrazoles : Al-Matar et al. (2010) and Sudhakar and Suryakumari (2022) explored green synthesis methods for pyrano[2,3-c]-pyrazoles, indicating the potential of this compound in environmentally friendly chemical processes (Al-Matar et al., 2010), (Sudhakar & Suryakumari, 2022).
Safety and Hazards
Properties
IUPAC Name |
5-amino-2-cyclohexyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h6-7,11H,1-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDUYRANRMHFGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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